Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate
Description
Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate is a chemical compound with the molecular formula C17H17ClO5S. It is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
butyl 4-(4-chlorophenyl)sulfonyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO5S/c1-2-3-12-22-17(19)13-4-8-15(9-5-13)23-24(20,21)16-10-6-14(18)7-11-16/h4-11H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKBYMWFKUDZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate typically involves the esterification of 4-(4-chlorophenyl)sulfonyloxybenzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyloxy Group
The sulfonyloxy (–OSO₂–) group is highly susceptible to nucleophilic substitution due to its electron-withdrawing nature. This reactivity enables displacement by nucleophiles such as amines, alkoxides, or thiols under mild conditions.
Example Reaction with Amines :
In a catalyst-free protocol , primary amines or hydrazines react with electron-deficient aldehydes to form C=N bonds. Analogously, Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate undergoes substitution with amines, yielding sulfonamide derivatives.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| Amine (1.2 eq), DMF, 25°C, 18 h | Sulfonamide derivative | 89–95% |
Hydrolysis of the Benzoate Ester
The butyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for prodrug activation or further functionalization .
Base-Catalyzed Hydrolysis :
In THF/MeOH/H₂O with LiOH:
.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| LiOH, THF/MeOH/H₂O (3:1:1), 25°C | Carboxylic acid | 81–91% |
Condensation with Hydrazines
The sulfonyloxy group participates in condensation reactions with hydrazines to form hydrazone derivatives. This is exemplified in the synthesis of structurally related compounds .
Example Reaction :
Reaction with hydrazine derivatives produces hydrazone-linked products, useful in pharmaceutical applications (e.g., antifungal or kinase inhibitors) .
| Substrate | Conditions | Yield | Source |
|---|---|---|---|
| Hydrazine derivative | EtOH, reflux, 12 h | 76–92% |
Reduction of Functional Groups
The sulfonyloxy group is generally resistant to reduction, but the ester can be reduced to a primary alcohol using LiAlH₄ or similar agents .
Scientific Research Applications
Chemistry
In the field of organic synthesis, Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate serves as an essential intermediate. It facilitates the creation of more complex organic molecules, expanding the toolkit available for synthetic chemists. The compound's unique reactivity profile allows it to participate in various substitution reactions, making it valuable in developing new materials and compounds.
Biology
The compound has been investigated for its potential biological activities. It acts as an inhibitor of certain enzymes, which can be crucial in studying enzyme kinetics and protein-ligand interactions. Notably, its inhibitory effects on monoacylglycerol lipase have implications for treating neurodegenerative diseases and conditions such as anxiety and depression . Research indicates that compounds with similar structures exhibit anti-proliferative properties and may serve as lead compounds for drug development targeting diseases like Alzheimer's .
Medicine
Recent patents highlight the therapeutic potential of this compound in treating a range of conditions, including:
- Neurodegenerative Diseases: The compound is noted for its application in managing diseases like multiple sclerosis, Alzheimer's disease, and Parkinson's disease .
- Pain Management: Its mechanism of action includes pain relief through enzyme inhibition pathways relevant to pain signaling .
- Cancer Treatment: Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity, warranting further investigation into their efficacy against various cancer types .
Case Study 1: Neuroinflammation Treatment
A study demonstrated that this compound effectively inhibited monoacylglycerol lipase in vitro. This inhibition was associated with reduced neuroinflammation markers in animal models, suggesting potential applications in treating neuroinflammatory conditions .
Case Study 2: Anticancer Activity
Research involving sulfonamide derivatives similar to this compound showed promising results as anti-proliferative agents against various cancer cell lines. These studies support the need for further exploration into the anticancer properties of this compound specifically .
Mechanism of Action
The mechanism of action of Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-(4-bromophenyl)sulfonyloxybenzoate
- Butyl 4-(4-fluorophenyl)sulfonyloxybenzoate
- Butyl 4-(4-methylphenyl)sulfonyloxybenzoate
Uniqueness
Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, anti-inflammatory, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
This compound is characterized by the presence of a butyl group, a chlorophenyl moiety, and a sulfonate ester. The structural formula can be represented as follows:
This structure facilitates various interactions with biological targets, influencing its activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that it demonstrates moderate to strong activity against several bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
These findings suggest its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This inhibition is crucial for developing treatments for inflammatory diseases .
Anticancer Activity
This compound has shown promise as an anticancer agent. In vitro assays using various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. Notably, it has been effective against:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 25 |
The mechanism of action appears to involve the activation of caspase pathways and modulation of cell cycle regulators .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. It acts as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in treating Alzheimer's disease and managing urea-related conditions, respectively. The inhibitory constants (IC50) for these enzymes are as follows:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 10 |
| Urease | 5 |
These results highlight the compound's potential therapeutic applications in neurodegenerative diseases and other metabolic disorders .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the pharmacological effects of this compound. For instance:
- In Vivo Study : A study on mice demonstrated that administration of the compound led to a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent.
- Docking Studies : Molecular docking simulations revealed that this compound binds effectively to target proteins involved in inflammation and cancer pathways, supporting its biological activity.
- Toxicity Assessment : Preliminary toxicity assessments indicate that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development .
Q & A
Q. What are the recommended methodologies for synthesizing Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate, and how can reaction conditions be optimized?
Synthesis typically involves sulfonylation of 4-hydroxybenzoic acid derivatives followed by esterification. A methodological approach includes:
- Stepwise sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with 4-hydroxybenzoic acid under basic conditions (e.g., pyridine or triethylamine) to form the sulfonate intermediate.
- Esterification : Using butanol in the presence of a catalyst (e.g., sulfuric acid or DCC/DMAP) to esterify the carboxylic acid group.
- Optimization : Employ computational reaction path searches (e.g., quantum chemical calculations) to predict energy barriers and intermediate stability, as described in ICReDD’s integrated computational-experimental framework . Experimental validation should use fractional factorial design to screen variables (temperature, solvent, molar ratios).
Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?
- Structural confirmation :
- NMR spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.2 ppm for chlorophenyl and benzoate groups) and ester/sulfonate linkages.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z ~380.04 (C₁₇H₁₆ClO₅S).
- Purity assessment :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution.
- Elemental analysis : Validate %C, %H, and %Cl against theoretical values.
Q. How does the compound’s stability vary under different storage conditions, and what protocols mitigate degradation?
- Stability studies : Conduct accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC monitoring. Sulfonate esters are prone to hydrolysis in humid environments.
- Mitigation : Store in anhydrous conditions (desiccator with silica gel) and use amber vials to prevent photodegradation. Stability is comparable to structurally related sulfonyl benzoic acid derivatives, which degrade via hydrolysis of the sulfonate ester bond .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism and transition states during synthesis?
- Quantum chemical calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to map potential energy surfaces for sulfonylation and esterification steps.
- Transition state analysis : Identify rate-determining steps (e.g., nucleophilic attack during sulfonylation) and optimize activation energy by modifying electron-withdrawing/donating substituents .
- Solvent effects : Simulate solvent polarity (e.g., DMF vs. THF) using continuum solvation models (SMD) to predict reaction rates.
Q. What advanced techniques are used to analyze degradation pathways and byproducts?
- LC-MS/MS : Identify hydrolyzed products (e.g., 4-(4-chlorophenyl)sulfonyloxybenzoic acid) via fragmentation patterns.
- Kinetic isotope effects (KIE) : Use deuterated solvents (D₂O) to probe hydrolysis mechanisms.
- X-ray crystallography : Resolve crystal structures of degradation byproducts to confirm stereochemical changes.
Q. How can this compound serve as an intermediate in multi-step syntheses, such as polymer or pharmaceutical precursors?
- Polymer applications : The sulfonate group can act as a leaving group in nucleophilic aromatic substitution (e.g., synthesizing poly(ether sulfones)).
- Pharmaceutical analogs : Replace the butyl ester with bioactive moieties (e.g., glycidyl or peptide esters) to modulate pharmacokinetics. Structural analogs like 2-((4-chlorophenyl)sulfonyl)benzo[b]thiophenes demonstrate bioactive potential, suggesting similar derivatization strategies .
Q. What methodologies enable structure-activity relationship (SAR) studies for sulfonate esters in catalytic or biological systems?
- Comparative synthesis : Synthesize analogs with varying alkyl chains (methyl, tert-butyl) or substituents (e.g., nitro groups) to assess steric/electronic effects.
- Enzymatic assays : Test inhibitory activity against sulfotransferases or phosphatases, referencing protocols for related sulfonates .
- Computational docking : Model interactions with target proteins (e.g., sulfatases) using molecular dynamics simulations to predict binding affinities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
